4-(Benzyloxy)-1,2-benzenediol
Overview
Description
4-(Benzyloxy)-1,2-benzenediol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group attached to a 1,2-benzenediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1,2-benzenediol typically involves the reaction of 1,2-benzenediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
4-(Benzyloxy)-1,2-benzenediol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin disorders and as a depigmenting agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1,2-benzenediol involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s ability to depigment skin is attributed to its effect on melanin synthesis and melanocyte activity.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the additional hydroxyl group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a second hydroxyl group.
4-(Benzyloxy)-1-butanol: Similar benzyloxy group but with a different backbone structure.
Uniqueness: 4-(Benzyloxy)-1,2-benzenediol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-phenylmethoxybenzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
InChI Key |
VLLGNGJKOFKNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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